molecular formula C22H26FN5 B12413427 TLR7/8 antagonist 2

TLR7/8 antagonist 2

Cat. No.: B12413427
M. Wt: 379.5 g/mol
InChI Key: JUSJRQVEHUHMRQ-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TLR7/8 antagonist 2 is a small molecule inhibitor that selectively targets toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogen-associated molecular patterns. By inhibiting these receptors, this compound can modulate immune responses, making it a valuable compound in the treatment of autoimmune diseases and in immunotherapy research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 antagonist 2 typically involves the construction of a heterocyclic scaffold, such as pyrazoloquinoxaline or quinazoline, followed by functionalization to achieve the desired antagonist properties. Common reagents used in the synthesis include chloroform, dichloromethane, and tetrahydrofuran, which are often dried and freshly distilled before use . Reactions are usually conducted under a nitrogen atmosphere to prevent moisture or air-sensitive reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: TLR7/8 antagonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine).

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

TLR7/8 antagonist 2 exerts its effects by binding to toll-like receptors 7 and 8, preventing their activation by endogenous or exogenous ligands. This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons. The molecular targets include the receptors themselves and the associated adaptor proteins involved in signal transduction .

Comparison with Similar Compounds

Uniqueness: TLR7/8 antagonist 2 is unique in its ability to selectively inhibit both toll-like receptors 7 and 8 with high potency and specificity. This dual inhibition provides a broader range of therapeutic applications compared to compounds that target only one receptor. Additionally, its well-defined synthetic routes and scalable production methods make it a valuable compound for both research and industrial applications .

Properties

Molecular Formula

C22H26FN5

Molecular Weight

379.5 g/mol

IUPAC Name

5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3S,4S)-3-fluoropiperidin-4-yl]-1H-indazol-3-amine

InChI

InChI=1S/C22H26FN5/c1-12-7-15(8-13(2)25-12)17-10-21-18(9-16(17)14-3-4-14)22(28-27-21)26-20-5-6-24-11-19(20)23/h7-10,14,19-20,24H,3-6,11H2,1-2H3,(H2,26,27,28)/t19-,20-/m0/s1

InChI Key

JUSJRQVEHUHMRQ-PMACEKPBSA-N

Isomeric SMILES

CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3N[C@H]4CCNC[C@@H]4F)C5CC5

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3NC4CCNCC4F)C5CC5

Origin of Product

United States

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